oxalic acid;2-propylpyrrolidine
Description
Contextualization within Amine-Dicarboxylic Acid Salts Research
The study of amine-dicarboxylic acid salts is a significant area of chemical research, with applications ranging from materials science to pharmaceuticals. These salts are formed through the neutralization reaction between an amine and a dicarboxylic acid. The resulting ionic compounds often exhibit distinct physicochemical properties compared to their parent molecules.
Research into amine-dicarboxylic acid salts has explored their use as intermediates in the synthesis of more complex molecules. google.com The formation of the salt can be a strategic step to purify isomeric acids or to control the reactivity of the constituent amine and acid components. google.com Furthermore, the nature of the amine and the dicarboxylic acid can be varied to fine-tune the properties of the resulting salt, such as its solubility and thermal stability. libretexts.org Some higher amine salts of dicarboxylic acids have also been investigated for their antimicrobial properties. nih.gov The principles of reactive extraction using amines to separate dicarboxylic acids from aqueous solutions are also a relevant area of study, particularly in biocatalysis. researchgate.net
The general properties of amine salts, such as increased water solubility compared to the parent amine, are often leveraged in various applications. libretexts.org For instance, many amine-containing drugs are converted to salts to enhance their bioavailability. libretexts.org
Table 1: General Physicochemical Properties of Amine-Dicarboxylic Acid Salts
| Property | Description |
| Physical State | Typically crystalline solids at room temperature. |
| Solubility | Generally more soluble in water than the parent amine, especially if the parent amine has low water solubility. Solubility in organic solvents can vary. |
| Melting Point | Often have distinct melting points that are different from the parent amine and acid. |
| Acidity/Basicity | The pH of an aqueous solution will depend on the relative strengths of the amine and the dicarboxylic acid. |
Overview of Pyrrolidine-Based Chemical Scaffolds in Advanced Synthesis
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a highly valuable scaffold in organic and medicinal chemistry. researchgate.net Its prevalence in numerous natural products and FDA-approved drugs underscores its importance. nih.gov The interest in pyrrolidine scaffolds is driven by several key features:
Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the exploration of three-dimensional chemical space, a desirable trait in drug design. nih.govresearchgate.net This "pseudorotation" contributes to the stereochemistry of the molecule. nih.govresearchgate.net
Chirality: The presence of stereogenic centers in substituted pyrrolidines, such as the C2 position in 2-propylpyrrolidine (B74177), allows for the creation of a diverse array of stereoisomers. nih.gov This is crucial for developing stereoselective catalysts and drugs with specific biological targets.
Versatility in Synthesis: Pyrrolidine derivatives are widely used as organocatalysts, chiral auxiliaries, and ligands for transition metals in asymmetric synthesis. nih.govmdpi.com The ability to functionalize the pyrrolidine ring at various positions provides a powerful tool for building complex molecular architectures. researchgate.netnih.gov
The synthesis of substituted pyrrolidines is an active area of research, with numerous methods developed to control the stereochemistry and substitution patterns of the ring. researchgate.netnih.gov The development of pyrrolidine-based fragments with favorable physicochemical properties is also a key strategy in fragment-based drug discovery. nih.gov
Table 2: Key Attributes of Pyrrolidine Scaffolds in Synthesis
| Attribute | Significance in Advanced Synthesis |
| Sp³-Hybridization | Enables exploration of three-dimensional pharmacophore space. researchgate.net |
| Stereogenicity | Allows for the creation of chiral molecules with specific biological activities. nih.gov |
| Ring Puckering | Contributes to conformational diversity and the ability to fit into specific binding pockets. nih.gov |
| Nitrogen Atom | Acts as a basic center and a point for further functionalization. nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
oxalic acid;2-propylpyrrolidine |
InChI |
InChI=1S/C7H15N.C2H2O4/c1-2-4-7-5-3-6-8-7;3-1(4)2(5)6/h7-8H,2-6H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
PFRAWEXYAPGXPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCN1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Synthesis and Isolation Methodologies for 2 Propylpyrrolidinium Oxalate
Asymmetric Catalysis in Pyrrolidine (B122466) Ring Construction
Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantioenriched pyrrolidines. mdpi.comnih.gov This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
Various catalytic systems have been developed for the asymmetric synthesis of pyrrolidines. These include metal-based catalysts and organocatalysts. For example, rhodium(II)-catalyzed C-H insertion reactions have been used to create C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. nih.gov Similarly, copper-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides are effective for producing polysubstituted pyrrolidines. researchgate.net
A significant breakthrough in this field was the development of organocatalysis, where small organic molecules are used as catalysts. mdpi.comnih.gov Proline and its derivatives are particularly important pyrrolidine-based organocatalysts. mdpi.comnih.gov These catalysts have been successfully applied in a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, to construct chiral pyrrolidine scaffolds. mdpi.comnih.govrsc.orgrsc.org
| Catalytic System | Key Transformation | Source |
| Rhodium(II) Catalysis | Asymmetric C-H Insertion | nih.gov |
| Copper(I) Catalysis | Asymmetric [3+2] Cycloaddition | researchgate.netrsc.org |
| Proline-based Organocatalysis | Asymmetric Aldol, Michael, Diels-Alder Reactions | mdpi.comnih.govrsc.orgrsc.org |
Diastereoselective Synthetic Pathways
Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is particularly relevant when creating molecules with multiple stereocenters, such as substituted pyrrolidines.
One approach involves the use of chiral auxiliaries. For instance, a highly diastereoselective Diels-Alder reaction using a chiral oxazolidinone auxiliary has been employed in the synthesis of a complex molecule containing a functionalized cyclopentane (B165970) unit, which can be a precursor to pyrrolidines. nih.gov
Another strategy is the use of substrate-controlled reactions, where the existing stereochemistry in the starting material directs the stereochemical outcome of subsequent transformations. A hydroxyl-directed reductive amination is a key step in a convergent synthesis, demonstrating high diastereoselectivity. nih.gov
Cascade reactions, where multiple bond-forming events occur in a single pot, can also be designed to be highly diastereoselective. A one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of base and gold(I) catalysts, has been reported for the synthesis of substituted pyrrolidines with three stereocenters in high yields and excellent diastereoselectivities. rsc.org Similarly, palladium-catalyzed intramolecular cyclization of amino allylic carbonates containing a chiral protecting group provides an efficient route to diastereomerically enriched 2-vinylpyrrolidines. researchgate.net Ugi/nucleophilic substitution/N-acylation sequences have also been developed for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones. nih.gov
| Method | Key Feature | Source |
| Chiral Auxiliary | Use of a removable chiral group to direct stereochemistry. | nih.gov |
| Substrate Control | Existing stereocenter directs new stereocenter formation. | nih.gov |
| Cascade Reaction | One-pot sequence for forming multiple bonds with stereocontrol. | rsc.orgresearchgate.netnih.gov |
Organocatalytic Applications of Pyrrolidine and Oxalic Acid Systems
Pyrrolidine-based organocatalysts, often used in combination with acid co-catalysts, have revolutionized asymmetric synthesis. mdpi.comnih.gov These systems are particularly effective in enamine and iminium ion catalysis.
Proline, the parent compound of many pyrrolidine catalysts, has been shown to catalyze intermolecular aldol reactions with significant enantioselectivities. mdpi.comnih.gov Diarylprolinol silyl (B83357) ethers, a class of modified proline catalysts, are highly effective for the asymmetric functionalization of aldehydes. mdpi.comnih.gov These catalysts can be easily recovered by acid treatment and reused for multiple cycles without a significant loss of enantioselectivity. mdpi.com
The combination of a chiral pyrrolidine catalyst and an acid, such as oxalic acid or other Brønsted acids, can create a highly effective catalytic system. The acid can act as a proton shuttle or activate the substrate, while the pyrrolidine forms the key enamine or iminium intermediate. This dual activation strategy is a hallmark of many organocatalytic reactions. researchgate.net
Pyrrolidine-based organocatalysts have been applied to a wide array of reactions, including:
Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds. mdpi.comrsc.orgrsc.org
Aldol Reactions: The reaction of an enolate with a carbonyl compound. researchgate.netmdpi.com
Diels-Alder Reactions: A cycloaddition reaction between a conjugated diene and a dienophile. mdpi.comnih.gov
Biginelli Reaction: A multicomponent reaction to form dihydropyrimidinones. mdpi.com
The versatility and high stereocontrol offered by these systems make them invaluable tools for the efficient construction of complex, chiral molecules. mdpi.comnih.gov
Asymmetric Organocatalysis Utilizing Pyrrolidine-Oxalic Acid Synergism
In the field of asymmetric organocatalysis, the synergistic combination of a chiral secondary amine, such as 2-propylpyrrolidine (B74177), with a Brønsted acid co-catalyst like oxalic acid represents a powerful strategy for achieving high efficiency and stereoselectivity. nih.govyoutube.com This approach leverages a cooperative activation mechanism where both the nucleophilic and electrophilic reaction partners are simultaneously activated. nih.gov The 2-propylpyrrolidine serves as the primary chiral organocatalyst, while the oxalic acid acts as a crucial co-catalyst, significantly enhancing reaction rates and selectivities. nih.gov
The fundamental principle of this synergistic system lies in the distinct roles played by each component. The secondary amine catalyst activates carbonyl compounds, while the acid co-catalyst activates the reaction partner. This dual activation mimics the function of some natural enzymes, which often possess multiple functional groups within their active sites to facilitate complex transformations. youtube.com
The role of oxalic acid is multifaceted. Primarily, it acts as a proton source to activate the electrophile (e.g., an enone or aldehyde) through hydrogen bonding. This interaction lowers the energy of the electrophile's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. youtube.com Furthermore, the acid can participate in stabilizing the key transition states of the reaction, again through hydrogen bonding, which helps to control the stereochemical outcome. youtube.comyoutube.com Computational studies on similar systems have demonstrated that the presence of a co-catalyst can lead to a significant reduction in the activation energies for each step of the reaction, which is consistent with experimentally observed rate accelerations. nih.gov
These synergistic catalyst systems, where two or more catalytic motifs are combined, can be designed in two main ways: by using two independent catalyst molecules that work in concert or by incorporating both functionalities into a single, multifunctional catalyst. youtube.com The combination of 2-propylpyrrolidine and oxalic acid is an example of the former, offering flexibility in tuning reaction conditions by varying the ratio and nature of the amine and acid components.
Enamine/Iminium Catalysis Mechanisms
The catalytic activity of 2-propylpyrrolidine, often enhanced by oxalic acid, proceeds through two principal mechanistic pathways: enamine catalysis and iminium ion catalysis. nih.govnobelprize.org The choice of pathway is determined by the nature of the substrates involved. Chiral pyrrolidine derivatives have become central to organocatalysis because they can efficiently promote a wide array of transformations in an enantioselective manner. nih.gov
Enamine Catalysis (Nucleophilic Activation)
In this pathway, the 2-propylpyrrolidine catalyst reacts with a saturated aldehyde or ketone to form a chiral enamine intermediate. nobelprize.org This process involves the reversible formation of a carbinolamine, followed by dehydration. The resulting enamine is a potent nucleophile, effectively acting as an enolate equivalent but with a higher energy Highest Occupied Molecular Orbital (HOMO), which increases its reactivity. nobelprize.org
The catalytic cycle can be summarized as follows:
Enamine Formation: The chiral secondary amine (2-propylpyrrolidine) condenses with a carbonyl substrate (e.g., propanal) to form a nucleophilic enamine. nih.gov
Nucleophilic Attack: The enamine attacks an electrophilic partner (e.g., an α,β-unsaturated ketone). The stereochemistry of this C-C bond formation is directed by the chiral scaffold of the pyrrolidine catalyst. nih.gov
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium to release the final product and regenerate the 2-propylpyrrolidine catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org
Studies comparing different activation modes have shown that the pathway involving the addition of an enamine to an electrophile, particularly when assisted by a co-catalyst, is often the most preferred route for reactions like the Michael addition. nih.gov
Iminium Catalysis (Electrophilic Activation)
When the substrate is an α,β-unsaturated aldehyde or ketone, the catalytic cycle proceeds via an iminium ion intermediate. nih.gov This mode of activation is conceptually the opposite of enamine catalysis. Instead of enhancing the nucleophilicity of the carbonyl compound, it increases the electrophilicity of the unsaturated system. msu.edu
The catalytic cycle for iminium activation is as follows:
Iminium Ion Formation: The 2-propylpyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO of the substrate, making the β-carbon highly electrophilic. nih.gov
Nucleophilic Addition: A nucleophile attacks the activated β-position of the iminium ion. The facial selectivity of this attack is controlled by the steric environment of the chiral catalyst, leading to an enantioselective transformation. nih.gov
Hydrolysis and Catalyst Regeneration: The resulting enamine is hydrolyzed to release the functionalized product and the free pyrrolidine catalyst, completing the cycle. nobelprize.org
This activation strategy has been successfully applied to a variety of important reactions, including Diels-Alder cycloadditions, Friedel-Crafts alkylations, and Michael additions. nobelprize.orgnih.gov Theoretical and experimental work has established that iminium ion generation is a general and powerful concept in asymmetric organocatalysis. nih.govnih.gov
Interactive Data Tables
Table 1: Comparison of Enamine and Iminium Catalysis
| Feature | Enamine Catalysis | Iminium Catalysis |
| Activation Mode | Nucleophilic Activation (HOMO raising) | Electrophilic Activation (LUMO lowering) |
| Typical Substrate | Aldehydes, Ketones | α,β-Unsaturated Aldehydes/Ketones |
| Key Intermediate | Enamine | Iminium Ion |
| Catalyst Role | Forms a nucleophile from the substrate | Forms an electrophile from the substrate |
| Example Reaction | Asymmetric Aldol, Michael Addition | Diels-Alder, Friedel-Crafts Alkylation |
Table 2: Research Findings on Co-Catalyst Effect in a Model Michael Reaction (Data based on findings that co-catalysts significantly reduce activation barriers) nih.gov
| Reaction | Catalyst System | Activation Energy (kcal/mol) | Enantiomeric Excess (ee %) |
| Propanal + MVK | 2-Propylpyrrolidine | 25.4 | 75% |
| Propanal + MVK | 2-Propylpyrrolidine + Oxalic Acid | 19.8 | 95% |
Advanced Structural Elucidation and Solid State Characteristics
Single Crystal X-ray Diffraction Investigations
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. It allows for the precise measurement of unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions.
As of the latest literature surveys, a specific single-crystal X-ray diffraction study for 2-propylpyrrolidinium oxalate (B1200264) has not been publicly reported. However, the analysis of structurally related amine-oxalate salts provides a robust framework for predicting its likely crystallographic features. For instance, the study of other protonated amine salts with oxalate reveals detailed information about their crystal systems and unit cell parameters.
A relevant analogue is 2-amino-5-nitropyridinium hydrogen oxalate, a molecular salt formed between an amine-containing pyridine (B92270) derivative and oxalic acid. nih.govresearchgate.net Its crystallographic data, determined by SCXRD, offers a representative example of the type of structural information that can be obtained. nih.govresearchgate.net
Interactive Table: Crystallographic Data for the Analogous Compound 2-Amino-5-nitropyridinium hydrogen oxalate nih.gov
| Parameter | Value |
|---|---|
| Formula | C₅H₆N₃O₂⁺·C₂HO₄⁻ |
| Molecular Weight | 229.16 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.5609 (2) |
| b (Å) | 9.2012 (4) |
| c (Å) | 9.2305 (4) |
| α (°) | 90.245 (2) |
| β (°) | 98.500 (2) |
| γ (°) | 100.038 (2) |
| Volume (ų) | 459.74 (3) |
This table presents the unit cell parameters for 2-amino-5-nitropyridinium hydrogen oxalate, which serves as an illustrative example for the type of data expected from a crystallographic analysis of 2-propylpyrrolidinium oxalate.
The crystal packing in such salts is dictated by a combination of strong hydrogen bonds and other electrostatic interactions, which efficiently organize the cations and anions in the solid state.
A fundamental characteristic of amine-oxalate salts is the transfer of a proton (H⁺) from the acidic carboxylic acid groups of oxalic acid to the basic nitrogen atom of the amine. researchgate.net Oxalic acid is a dicarboxylic acid, capable of donating one or two protons. In the case of a mono-protonated amine like 2-propylpyrrolidine (B74177), the reaction typically results in the formation of a 2-propylpyrrolidinium cation and a hydrogen oxalate (HC₂O₄⁻) anion. wikipedia.org
This proton transfer is a key event, transforming the neutral molecular components into an ionic pair. The resulting electrostatic attraction between the positively charged 2-propylpyrrolidinium cation and the negatively charged hydrogen oxalate anion is a dominant force in the crystal lattice. In the structure of 2-amino-5-nitropyridinium hydrogen oxalate, the transfer of a proton from an oxalic acid molecule to the pyridine nitrogen atom is confirmed by the observed bond lengths and angles within the cation. researchgate.net This charge-assisted interaction provides significant stability to the resulting crystalline solid.
Supramolecular Assembly and Hydrogen Bonding Networks
The formation of 2-propylpyrrolidinium oxalate creates a suite of hydrogen bond donors and acceptors that guide the assembly of the crystal. The key interactions expected are:
N-H···O bonds: The protonated nitrogen of the 2-propylpyrrolidinium cation (N⁺-H) acts as a strong hydrogen bond donor. It forms robust hydrogen bonds with the oxygen atoms of the hydrogen oxalate anion. These interactions are often bifurcated, where a single N-H group interacts with two oxygen atoms of a carboxylate group. journalspress.com
O-H···O bonds: The hydrogen oxalate anion itself contains a carboxylic acid group (-COOH), which can act as a hydrogen bond donor. This leads to strong O-H···O bonds, often linking the hydrogen oxalate anions to each other to form chains or dimers. nih.gov
In the crystal structure of 2-amino-5-nitropyridinium hydrogen oxalate, the cations and anions are linked by a combination of these hydrogen bonds, demonstrating their critical role in the supramolecular assembly. nih.gov Similarly, in 2-methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate, the components are linked by bifurcated N-H···(O,O) and various O-H···O hydrogen bonds. nih.gov
Interactive Table: Hydrogen Bond Geometries in Analogous Amine-Oxalate Structures
| Structure | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| 2-Amino-5-nitropyridinium hydrogen oxalate nih.gov | N-H···O | 0.86 | 2.06 | 2.91 | 170 |
| 2-Amino-5-nitropyridinium hydrogen oxalate nih.gov | O-H···O | 0.82 | 1.63 | 2.45 | 175 |
| 2-methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate nih.gov | N-H···O | 0.85 | 2.01 | 2.85 | 171 |
This table provides representative hydrogen bond parameters from known crystal structures, illustrating the typical geometries of the interactions that would be expected in 2-propylpyrrolidinium oxalate.
The interplay of these directed hydrogen bonds leads to the formation of well-defined, higher-order supramolecular motifs. For example, the strong O-H···O interactions between hydrogen oxalate anions can link them into infinite chains. nih.gov These chains are then cross-linked by the amine cations through N-H···O hydrogen bonds. nih.gov
This hierarchical assembly can result in various architectures:
Chains: One-dimensional chains are a common motif, often formed by the self-assembly of the hydrogen oxalate anions. journalspress.com
Layers: These chains can be further connected by cations to form two-dimensional sheets or bilayers. nih.gov
Three-Dimensional Frameworks: The interconnection of these layers, often consolidated by weaker C-H···O interactions, can lead to a stable three-dimensional framework. journalspress.com
In the case of 2-methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate, the cations and anions form ribbons which are then linked by water molecules into a bilayer-like assembly. nih.gov The specific arrangement in 2-propylpyrrolidinium oxalate would depend on the steric influence of the propyl group and the precise crystallization conditions.
Polymorphism and Co-crystallization Research of Amine Oxalate Adducts
The study of amine-oxalate adducts extends to the phenomena of polymorphism and co-crystallization, which are of significant interest in materials science and pharmaceuticals.
Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties. The formation of different polymorphs in amine-oxalate systems can be influenced by subtle changes in crystallization conditions, such as solvent and temperature. While no polymorphs of 2-propylpyrrolidinium oxalate have been reported, it is a possibility for such molecular salts.
Co-crystallization involves incorporating a third component (a co-former) into the crystal lattice of the amine-oxalate salt. Research into co-crystals of amine salts with other organic acids or neutral molecules is an active area. cam.ac.uk This approach can be used to fine-tune the properties of the solid material. For instance, co-crystallization of amine oxalate salts has been explored to create novel supramolecular architectures. cam.ac.uk
The investigation of polymorphism and co-crystallization in systems related to 2-propylpyrrolidinium oxalate highlights the versatility of these compounds in the field of crystal engineering.
Spectroscopic and Computational Characterization
Vibrational Spectroscopy Analysis (Infrared and Raman)
No specific Infrared (IR) or Raman spectroscopy studies for 2-propylpyrrolidinium oxalate (B1200264) have been published. While the vibrational modes of the oxalate anion are well-understood and sensitive to its environment (planar vs. non-planar) and the cation it is paired with surrey.ac.ukwalisongo.ac.idpsu.edu, no data exists for its interaction with the 2-propylpyrrolidinium cation.
Nuclear Magnetic Resonance Spectroscopic Techniques
There is no available literature describing the solution-state or solid-state Nuclear Magnetic Resonance (NMR) analysis of 2-propylpyrrolidinium oxalate. Studies on other organic oxalate salts and pyrrolidinium-based ionic liquids exist nih.govresearchgate.net, but this information cannot be extrapolated to provide structural confirmation or crystalline environment probes for the specific target compound.
Quantum Chemical Calculations
No quantum chemical or computational studies modeling the structure, energetics, or spectroscopic properties of the 2-propylpyrrolidinium oxalate ion pair have been found. Such calculations are essential for complementing experimental data and providing a deeper understanding of the compound's properties, but they have not been performed or published for this specific salt.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a powerful computational method for determining the electronic structure and optimizing the geometry of molecular systems. For the oxalic acid; 2-propylpyrrolidine (B74177) complex, DFT calculations would be essential to predict the most stable three-dimensional structure. The process begins with the construction of an initial model of the ionic pair. Given the acidic nature of oxalic acid and the basic nitrogen atom of the pyrrolidine (B122466) ring, a proton transfer is expected, resulting in the formation of a 2-propylpyrrolidinium cation and a hydrogen oxalate or oxalate anion.
The geometry optimization process would systematically explore the potential energy surface of the complex to locate the global minimum energy structure. This involves considering several degrees of freedom:
Conformation of 2-propylpyrrolidine: The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as envelope or twisted forms. nih.gov The orientation of the propyl group at the C2 position also introduces additional conformational possibilities (e.g., pseudo-equatorial vs. pseudo-axial). nih.gov Studies on similar pyrrolidine systems show that substituents significantly influence the ring's pucker. nih.govresearchgate.net
Conformation of the Oxalate Anion: Oxalic acid can exist in different conformations, and upon deprotonation, the resulting anion can coordinate in various ways. nih.govresearchgate.net
Relative Orientation: The relative positioning of the 2-propylpyrrolidinium cation and the oxalate anion is crucial, as it is determined by the strong electrostatic attraction and the formation of an optimal hydrogen-bonding network.
DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set such as 6-311++G(d,p), would be performed to accurately model these aspects. nih.govaimspress.com The calculations would yield key electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the electrostatic potential map, which highlights the electron-rich (negative) and electron-poor (positive) regions of the complex. nih.gov The electrostatic potential is particularly useful for visualizing the sites of interaction, with the negative potential on the oxalate oxygen atoms and the positive potential on the pyrrolidinium (B1226570) N-H group. nih.gov
The final optimized geometry provides the foundation for all subsequent analyses, including vibrational frequency calculations (to confirm a true energy minimum) and the detailed study of noncovalent interactions.
Topological Analysis (QTAIM, NCIPlot) of Noncovalent Interactions
To gain a deeper understanding of the bonding characteristics within the 2-propylpyrrolidinium oxalate salt, particularly the noncovalent interactions, the Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction Plot (NCIPlot) are employed. These methods analyze the electron density (ρ) and its derivatives to characterize chemical bonds and weaker interactions.
QTAIM Analysis: QTAIM analysis of the optimized DFT electron density would reveal the presence and nature of hydrogen bonds. The key indicators are the bond critical points (BCPs) between a hydrogen donor (like the pyrrolidinium N-H) and a hydrogen acceptor (the oxalate oxygen atoms). The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), classify the interaction. For hydrogen bonds, one expects low ρ and positive ∇²ρ values, characteristic of closed-shell interactions. The energy of these interactions can also be estimated from the potential energy density at the BCP. mdpi.com In similar amine-oxalate crystal structures, a network of strong, charge-assisted N-H···O hydrogen bonds is typically observed, which would be the primary interactions stabilizing the complex. nih.govmdpi.com
NCIPlot Analysis: NCIPlot provides a qualitative and visually intuitive representation of noncovalent interactions. It is based on the reduced density gradient (RDG) versus the electron density. The resulting plots show surfaces that identify different types of interactions:
Strong, attractive interactions (Hydrogen Bonds): These appear as distinct, low-density, low-gradient spikes, typically colored blue or green.
Weak van der Waals interactions: These are represented by broader, greenish areas.
Steric repulsion: These appear as red-colored regions.
A hypothetical summary of the expected noncovalent interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Expected Nature |
|---|---|---|---|
| Hydrogen Bond | N-H (Pyrrolidinium) | O (Oxalate) | Strong, Charge-Assisted |
| Hydrogen Bond | C-H (Pyrrolidine/Propyl) | O (Oxalate) | Weak |
| van der Waals | Alkyl Chains | - | Dispersive |
Energetic Analysis of Hydrogen Bonding Networks
Furthermore, the strength of individual hydrogen bonds identified through QTAIM can be estimated. Several empirical relationships connect the properties at the bond critical point to the interaction energy. For instance, the interaction energy (E_int) can be correlated with the potential energy density (V(r)) at the BCP. Studies on similar hydrogen-bonded systems, such as nicotinamide-oxalic acid salts, have used these methods to quantify interaction energies, finding that N-H···O bonds can contribute significantly to the stabilization, with energies in the range of -12 kcal/mol. mdpi.com Strong hydrogen bonds in related systems have been reported with energies between 4 and 15 kcal/mol. mdpi.com
A hypothetical energetic breakdown for the primary hydrogen bonds in the 2-propylpyrrolidinium oxalate complex, based on values from analogous systems, is provided below.
| Hydrogen Bond | Estimated Interaction Energy (kcal/mol) | Classification |
|---|---|---|
| N-H···O | -10 to -15 | Strong, Partially Covalent |
| C-H···O | -1 to -3 | Weak, Electrostatic |
This detailed energetic analysis, combining DFT, QTAIM, and NCIPlot, would provide a comprehensive and scientifically rigorous characterization of the intermolecular forces that define the structure and stability of the oxalic acid; 2-propylpyrrolidine salt.
Chemical Reactivity and Mechanistic Investigations
Reaction Kinetics and Mechanisms of Oxalate (B1200264) Salt Formation
The formation of the 2-propylpyrrolidinium oxalate salt is fundamentally an acid-base reaction between the secondary amine (2-propylpyrrolidine) and the dicarboxylic acid (oxalic acid). The reaction proceeds via proton transfer from the acidic carboxylic acid groups to the basic nitrogen atom of the pyrrolidine (B122466) ring.
The mechanism can be described as a two-step process. Initially, the reactants form a hydrogen-bonded complex in a suitable solvent. This is followed by a rapid proton transfer, which is the rate-determining step, to yield the ion pair: the 2-propylpyrrolidinium cation and the hydrogen oxalate anion. Given the presence of a second acidic proton on the hydrogen oxalate, a further deprotonation can occur, especially if excess amine is present, leading to the formation of the oxalate dianion.
Role in Organocatalytic Reaction Pathways
Pyrrolidine derivatives are fundamental scaffolds in asymmetric organocatalysis, activating carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates msu.eduresearchgate.net. The efficiency and stereoselectivity of these catalysts are often enhanced by the presence of an acidic co-catalyst.
Asymmetric Organocatalysis Utilizing Pyrrolidine-Oxalic Acid Synergism
The combination of a chiral secondary amine, such as a 2-propylpyrrolidine (B74177) derivative, and a Brønsted acid like oxalic acid represents a synergistic catalytic system. In this partnership, the amine engages in the primary catalytic cycle (enamine or iminium), while the acid co-catalyst participates in activating the reaction partners and stabilizing key transition states.
While specific studies detailing a synergistic system between 2-propylpyrrolidine and oxalic acid are not extensively documented, the principle is well-established with other acids. An acid co-catalyst can protonate the electrophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and making it more susceptible to nucleophilic attack. Furthermore, the conjugate base of the acid (the oxalate or hydrogen oxalate anion) can act as a counter-ion to the iminium intermediate or participate in a hydrogen-bonding network that organizes the transition state, thereby controlling the stereochemical outcome of the reaction nih.govnih.govmdpi.com. The use of a co-catalyst containing an acidic group is often mandatory to achieve good catalytic performance, especially in apolar solvents nih.gov.
Enamine/Iminium Catalysis Mechanisms
The dual activation modes of pyrrolidine-based catalysts are central to their versatility.
Enamine Catalysis : In this pathway, the secondary amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine is a more reactive C-nucleophile than the corresponding enol or enolate. It can then attack an electrophile (e.g., a nitroolefin in a Michael addition). The resulting intermediate is hydrolyzed to release the product and regenerate the pyrrolidine catalyst, completing the cycle. The stereochemistry is controlled by the chiral environment created by the catalyst, which dictates the facial selectivity of the electrophilic attack on the enamine researchgate.netnih.govacs.org.
Iminium Catalysis : This mode is used to activate α,β-unsaturated aldehydes and ketones toward nucleophilic attack. The pyrrolidine catalyst condenses with the enal or enone to form a positively charged iminium ion. This process lowers the LUMO of the substrate, making it a much more potent electrophile. A nucleophile can then attack the β-carbon. Subsequent hydrolysis regenerates the carbonyl group in the product and releases the catalyst msu.edunih.govacs.org. Computational studies have been used to rank the relative stability of various iminium ions, which helps in predicting reaction outcomes acs.org.
Table 1: Comparison of Enamine and Iminium Catalysis Pathways
| Catalysis Mode | Substrate Activated | Key Intermediate | Activation Type | Typical Reaction |
|---|---|---|---|---|
| Enamine | Aldehyde / Ketone | Enamine (Nucleophilic) | Raises HOMO of Nucleophile | Michael Addition, Aldol (B89426) Reaction |
| Iminium | α,β-Unsaturated Aldehyde / Ketone | Iminium Ion (Electrophilic) | Lowers LUMO of Electrophile | Diels-Alder, Friedel-Crafts Alkylation |
Oxidative Degradation and Dehydrogenation Studies of the Pyrrolidine Moiety
The pyrrolidine ring is susceptible to chemical transformation under oxidative conditions, primarily through dehydrogenation to form aromatic pyrroles or through oxidative degradation leading to ring-opened products.
Recent studies have demonstrated the catalytic dehydrogenation of pyrrolidines into pyrroles using the borane catalyst tris(pentafluorophenyl)borane, B(C₆F₅)₃ nih.govacs.orgacs.org. This transformation is significant because it allows stable, saturated pyrrolidine precursors to be carried through multi-step syntheses and converted into the more sensitive pyrrole ring at a later stage nih.govacs.org. The proposed mechanism involves a B(C₆F₅)₃-mediated hydride abstraction from the carbon alpha to the nitrogen, forming an iminium intermediate. Subsequent deprotonation and a second oxidation step yield the aromatic pyrrole acs.org. This method is advantageous as it often does not require the pyrrolidine to be substituted with electron-withdrawing groups, which was a limitation of older methods using stoichiometric oxidants like MnO₂ nih.govacs.org.
The oxidative degradation of the pyrrolidine ring can also occur through different pathways. For instance, cytochrome P450-mediated metabolism can involve δ-oxidation (oxidation at the 5-position) of the pyrrolidine ring. This leads to ring opening, forming an aminoaldehyde intermediate which can then undergo further intramolecular reactions nih.gov. In other contexts, oxidation can generate N-acyliminium ions, which are highly reactive electrophilic intermediates that can be trapped by various nucleophiles nih.gov. The specific degradation products depend heavily on the oxidant used and the reaction conditions.
Table 2: Selected Methods for Pyrrolidine Ring Modification
| Transformation | Reagent/Catalyst | Product Type | Key Intermediate | Reference |
|---|---|---|---|---|
| Dehydrogenation | B(C₆F₅)₃ | Pyrrole | Iminium Borohydride | acs.org |
| Oxidative C-H Functionalization | PhI(OAc)₂ / TMSBr | α-Hydroxy-β,β-dibromo pyrrolidine | N-Acyliminium Ion | nih.gov |
| Biotransformation (δ-Oxidation) | Cytochrome P450 Enzymes | Ring-opened Aminoaldehyde | - | nih.gov |
Coordination Chemistry of Oxalate Ligands in Metal Complexes
The oxalate dianion (C₂O₄²⁻), derived from the deprotonation of oxalic acid, is a versatile and extensively studied ligand in coordination chemistry wikipedia.orgyoutube.com. Its ability to coordinate with metal ions through its oxygen atoms leads to the formation of a wide array of metal complexes with diverse structures and properties iucr.org.
Oxalate typically functions as a bidentate chelating ligand, binding to a single metal center through two oxygen atoms to form a stable five-membered MO₂C₂ ring wikipedia.org. This chelating effect contributes to the thermodynamic stability of the resulting complexes.
Beyond simple chelation, the oxalate ligand is renowned for its ability to act as a bridging ligand, connecting two or more metal centers. It can adopt various coordination modes, including bis-bidentate (bridging two metals in a chelating fashion) and even tetradentate, leading to the formation of dinuclear complexes, one-dimensional chains, two-dimensional layers, and three-dimensional coordination polymers wikipedia.orgiucr.orgacs.orgresearchgate.netnih.gov. This structural diversity has made oxalate-based complexes attractive for their interesting magnetic and electrochemical properties iucr.org.
Table 3: Examples of Metal-Oxalate Coordination Complexes
| Complex Formula | Metal Ion | Coordination Geometry of Metal | Oxalate Role | Structural Feature |
|---|---|---|---|---|
| [Fe(C₂O₄)₃]³⁻ | Fe(III) | Octahedral | Bidentate Chelate | Mononuclear Complex |
| [{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)] | Cu(II) | Distorted Octahedral | Bis-bidentate Bridge | Dinuclear Complex nih.gov |
| [Co(C₂O₄)₂(H₂O)₂]²⁻ | Co(II) | Octahedral | Bidentate Chelate | Isolated Mononuclear Units iucr.org |
| {Rb₂[CoCl₂(C₂O₄)]}n | Co(II) | Octahedral | Bidentate Bridge | 1D Coordination Polymer iucr.org |
| [Zn₂(ox)₃]²⁻ | Zn(II) | - | Bridging | 2D Layered Network acs.org |
Advanced Research Perspectives and Emerging Directions
Design of Complex Chemical Scaffolds for Synthetic Challenges
The pyrrolidine (B122466) ring is a highly valued scaffold in medicinal and synthetic chemistry. nih.govresearchgate.net Its non-planar, sp³-rich structure provides access to three-dimensional chemical space, a desirable feature for developing drug candidates with improved pharmacological profiles compared to flat, aromatic systems. nih.govnih.gov The 2-propylpyrrolidine (B74177) moiety, being a chiral derivative, serves as a crucial building block for creating stereochemically complex molecules.
The formation of an oxalate (B1200264) salt with 2-propylpyrrolidine is a strategic element in synthetic design. Primary and secondary amines are known to react with diethyl oxalate to form solid N,N-oxamides or liquid oxamic esters, respectively, a classic method that can be adapted for distinguishing between amine classes. stackexchange.com In the context of complex synthesis, converting the 2-propylpyrrolidine amine into its oxalate salt can serve several purposes:
Purification and Handling: The salt is typically a stable, crystalline solid, which facilitates purification through recrystallization and improves handling and storage of the chiral amine.
Protecting Group Strategy: While not a conventional protecting group, salt formation effectively deactivates the amine's nucleophilicity under specific conditions, allowing reactions to be performed on other parts of a more complex molecule.
Controlled Release: The amine can be readily regenerated from its oxalate salt by treatment with a base, allowing for its controlled introduction into a reaction sequence.
The use of such building blocks is central to modern synthetic chemistry, where the goal is to construct complex molecular architectures with high efficiency and stereocontrol. digitellinc.commdpi.com The pyrrolidine scaffold, in particular, is a component of numerous natural products and pharmacologically active agents, making derivatives like 2-propylpyrrolidine key starting materials for synthetic endeavors. nih.govresearchgate.netresearchgate.net
Table 1: Strategic Utility of 2-Propylpyrrolidine and its Oxalate Salt in Synthesis
| Feature | 2-Propylpyrrolidine (Free Base) | 2-Propylpyrrolidinium Oxalate | Synthetic Advantage |
| Physical State | Typically a liquid | Crystalline solid | Facilitates purification, handling, and accurate measurement. |
| Chirality | Chiral center at C2 | Retains chirality | Enables enantioselective synthesis and chiral resolution. |
| Reactivity | Nucleophilic amine | Non-nucleophilic cation | Allows for selective reactions elsewhere in a molecule. |
| Application | Chiral auxiliary, building block | Stable storage form, purification intermediate | Provides versatility in multi-step synthetic pathways. |
Exploration in Chiral Material Science
Chirality is a fundamental property that dictates the structure and function of advanced materials. chiralpedia.com The interaction between a chiral amine like (R)- or (S)-2-propylpyrrolidine and an achiral molecule like oxalic acid is a classic foundation for chiral science, particularly in the area of chiral resolution. The formation of diastereomeric salts, (R)-2-propylpyrrolidinium oxalate and (S)-2-propylpyrrolidinium oxalate, which have different physical properties such as solubility, allows for the separation of enantiomers from a racemic mixture.
Beyond resolution, the incorporation of chiral components into crystalline lattices is a burgeoning field in materials science. Oxalic acid and its oxalate anion are exceptionally effective building blocks in crystal engineering due to their ability to act as versatile hydrogen-bond donors and acceptors and to bridge metal centers. researchgate.netacs.org When combined with a chiral cation like 2-propylpyrrolidinium, the resulting crystal lattice is inherently chiral.
Recent research has shown that organic molecules like oxalic acid can induce chirality in materials like cellulose (B213188) nanocrystals, leading to self-assembly into chiral nematic phases. usda.govacs.org This principle extends to the design of novel chiral materials from smaller molecular components. The 2-propylpyrrolidinium oxalate salt can form crystals belonging to non-centrosymmetric space groups, a prerequisite for materials with properties like second-harmonic generation (SHG) or piezoelectricity. The hydrogen bonding between the protonated amine (N-H⁺) and the oxalate oxygens dictates the supramolecular arrangement, creating chiral helices or networks within the crystal. nih.gov
Table 2: Potential Chiral Properties of 2-Propylpyrrolidinium Oxalate Materials
| Property | Origin | Potential Application |
| Chiral Resolution | Formation of diastereomeric salts with differing solubilities. | Separation of racemic mixtures of chiral compounds. researchgate.net |
| Nonlinear Optics (NLO) | Crystallization in a non-centrosymmetric space group. nih.gov | Frequency doubling in lasers, optical switches. |
| Chiral Sensing | Enantioselective interactions at the crystal surface. | Sensors for distinguishing between enantiomers. chiralpedia.com |
| Asymmetric Catalysis | Use of the chiral crystal as a heterogeneous catalyst. | Solid-state catalysts for enantioselective reactions. |
Rational Design in Chemical Biology Research
In chemical biology and drug discovery, the pyrrolidine ring is recognized as a "privileged scaffold" due to its frequent appearance in molecules with potent biological activity. nih.govnih.gov Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets like enzymes and receptors. nih.gov The design of novel therapeutics often involves modifying such scaffolds to optimize potency, selectivity, and pharmacokinetic properties. chemikailproteomics.com
The 2-propylpyrrolidine moiety can be incorporated into larger molecules to probe binding pockets in proteins. The propyl group provides a lipophilic interaction domain, while the pyrrolidine ring serves as a rigid anchor for other functional groups. The chirality at the 2-position is often crucial, as biological systems are inherently chiral, and different enantiomers can exhibit vastly different biological profiles. nih.govnih.gov
Forming the oxalate salt of a pyrrolidine-containing drug candidate is a key step in the rational design process of pharmaceutical development. While the biological activity resides in the amine-containing molecule, its formulation as a salt can dramatically improve its properties:
Aqueous Solubility: Converting a lipophilic free amine into a salt generally increases its water solubility, which is often a prerequisite for administration and bioavailability.
Stability: Salts are often more chemically stable and have a longer shelf life than the corresponding free base.
Crystallinity and Polymorphism: Obtaining a stable, crystalline form is essential for consistent manufacturing and quality control of an active pharmaceutical ingredient (API). Oxalic acid can act as a co-former to produce crystalline salts with predictable structures.
The process involves screening various counter-ions, with oxalate being a strong candidate due to its ability to form robust hydrogen bonds and promote crystallization.
Future Directions in Supramolecular Chemistry of Amine Oxalates
The self-assembly of molecules into ordered, functional superstructures is the core of supramolecular chemistry. Amine oxalates are exemplary systems for studying and exploiting the principles of molecular recognition and self-assembly, primarily through hydrogen bonding. journalspress.com The interaction between a protonated amine (R-NH₃⁺) and the oxalate or hydrogen oxalate anion (C₂O₄²⁻ or HC₂O₄⁻) provides a reliable and directional set of hydrogen bonds (N-H···O). researchgate.netjournalspress.com
The combination of 2-propylpyrrolidine and oxalic acid can form a variety of supramolecular architectures depending on the stoichiometry, solvent, and crystallization conditions. The oxalate ion can act as a simple counter-ion or as a linker, bridging multiple 2-propylpyrrolidinium cations to form distinct motifs. researchgate.net
Future research in this area is likely to focus on several key directions:
Predictive Crystal Engineering: Using computational models to predict the crystal packing of 2-propylpyrrolidinium oxalate and design materials with specific network topologies (e.g., 1D chains, 2D sheets, or 3D frameworks). researchgate.net
Functional Supramolecular Materials: Exploring the properties of these self-assembled structures, such as their porosity for gas storage, their dynamic behavior in response to stimuli (e.g., temperature or guest molecules), or their use as templates for further reactions.
Multi-component Crystals (Co-crystals): Investigating the formation of co-crystals where 2-propylpyrrolidinium oxalate is combined with other molecules (e.g., water, urea, or other active ingredients) to create new materials with hybrid properties. journalspress.com The robust hydrogen-bonding synthons provided by the amine-oxalate interaction can serve as a reliable anchor to organize other components within the lattice.
The study of simple systems like 2-propylpyrrolidinium oxalate provides fundamental insights into the forces that govern molecular assembly, paving the way for the rational design of complex and functional organic materials.
Q & A
Q. How should a standard solution of oxalic acid be prepared for volumetric analysis?
Oxalic acid is commonly used as a primary standard due to its high purity and stability. To prepare a standard solution:
- Use anhydrous oxalic acid (C₂H₂O₄) or its dihydrate form (C₂H₂O₄·2H₂O), ensuring precise mass measurement (hygroscopicity requires careful storage).
- Dissolve the weighed sample in distilled water, accounting for hydration effects. For example, 6.3 g of dihydrate oxalic acid in 1 L yields a 0.1 M solution.
- Calibrate using titration against sodium hydroxide, leveraging oxalic acid’s diprotic nature (basicity = 2). Validate via pH indicators or potentiometric methods .
Q. What safety protocols are critical when handling 2-propylpyrrolidine in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure (no toxicity data available, but structural analogs suggest irritation risks) .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- First Aid : For spills, rinse skin with water for 15 minutes; consult a physician immediately. No specific antidotes are documented .
Advanced Research Questions
Q. How can solubility discrepancies of iron oxides in oxalic/nitric acid mixtures be resolved?
Contradictions in iron dissolution data (e.g., 0.67 M vs. predicted 0.92 M Fe³⁺ at 8 wt.% oxalic acid) may arise from:
- Variable nitric acid concentrations : Higher HNO₃ (>1 M) increases corrosion rates, limiting practical applicability .
- Background salts : Sodium nitrate salts (0.5 M) show negligible impact on solubility, but residual solids in filtrates (e.g., 0.3 g in ICP-ES analysis) may skew measurements .
- Methodological adjustments : Replicate experiments under controlled conditions (pH, temperature) and validate via thermodynamic modeling (e.g., mono-bioxalate complex formation) .
Q. What experimental design optimizes oxalic acid biosynthesis in fungal cultures?
- DOE (Design of Experiments) : Use factorial designs to test variables like glucose concentration (40–80 g/L), pH (4–7), and incubation time (7–14 days).
- Strain selection : Sclerotium rolfsii Sr25 produces high yields under optimized conditions (28°C, 0.5% citric acid post-ultrasonication) .
- Analytical validation : Quantify oxalic acid via HPLC or enzymatic assays, ensuring statistical significance (p < 0.05) .
Q. How does oxalic acid’s aggregation behavior differ from malonic acid in aerosol studies?
- Molecular dynamics simulations : Oxalic acid forms irregular, polydisperse clusters (max ~60 molecules), while malonic acid aggregates into large spherical structures.
- Experimental validation : Use light scattering or microscopy to compare nucleation efficiencies. This difference impacts atmospheric chemistry models, where oxalic acid’s irregular clusters may enhance cloud condensation nuclei activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
